6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
Description
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one is a pyridazinone derivative featuring a furan moiety at position 6 and a 4-nitrobenzyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . This compound’s synthesis likely involves cyclization of β-aroyl propionic acid derivatives with hydrazine hydrate, followed by functionalization steps, as seen in analogous pyridazinone syntheses .
Properties
IUPAC Name |
6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-15-8-7-13(14-2-1-9-22-14)16-17(15)10-11-3-5-12(6-4-11)18(20)21/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVJOLBCEVBTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Positioning the furan-2-yl group at C6 requires regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enable the introduction of heteroaryl groups. A boronic ester derivative of furan-2-yl can react with a brominated pyridazinone precursor under catalytic conditions :
General Procedure :
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Bromopyridazinone (1 equiv), furan-2-ylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv)
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DME/H₂O (4:1, reflux, 24 h)
Optimization Notes :
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Elevated temperatures (80–100°C) improve coupling efficiency.
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Anhydrous conditions minimize boronic acid hydrolysis.
4-Nitrobenzyl Group Installation via Nucleophilic Alkylation
The 2-[(4-nitrophenyl)methyl] moiety is introduced through alkylation of the pyridazinone N–H group. A two-step protocol involving generation of a sodium salt followed by treatment with 4-nitrobenzyl bromide is effective :
Stepwise Protocol :
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Pyridazinone (1 equiv) dissolved in dry DMF, treated with NaH (1.2 equiv) at 0°C.
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4-Nitrobenzyl bromide (1.5 equiv) added dropwise, stirred at RT for 12 h.
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Workup : Quenched with ice-water, extracted with ethyl acetate.
Critical Parameters :
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Exclusion of moisture prevents hydrolysis of the alkylating agent.
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Excess alkylating agent ensures complete substitution.
One-Pot Tandem Synthesis for Streamlined Production
Recent advances permit the integration of cyclization and alkylation into a single reaction vessel. A modified approach uses N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride and acetylacetone under basic conditions :
One-Pot Reaction Scheme :
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N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride (1 equiv)
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Acetylacetone (1.2 equiv), NaOEt (2 equiv) in ethanol
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Reflux for 6 h, then add 4-nitrobenzyl bromide (1.5 equiv)
Advantages :
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Eliminates intermediate purification.
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Reduces solvent waste.
Spectroscopic Validation and Purity Assessment
Rigorous characterization ensures structural fidelity and purity:
Table 1: Spectral Data for 6-(Furan-2-yl)-2-[(4-Nitrophenyl)methyl]pyridazin-3-one
Purity Metrics :
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HPLC : >98% (C18 column, MeCN/H₂O 70:30)
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TLC : Rf 0.45 (SiO₂, ethyl acetate/hexane 1:1)
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Overall Yield | Time | Complexity |
|---|---|---|---|---|
| Stepwise Cyclization | 3 | 45% | 48 h | High |
| One-Pot Tandem Synthesis | 2 | 52% | 24 h | Moderate |
| Cross-Coupling/Alkylation | 4 | 40% | 72 h | Very High |
Key Observations :
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One-pot methods offer superior time efficiency despite marginally lower yields.
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Cross-coupling routes require specialized catalysts, increasing cost.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs.
- Furan vs. Phenyl : The furan ring (target) is less lipophilic than phenyl (LogP ~2.1 vs. ~2.8–3.5), which may improve aqueous solubility but reduce membrane permeability .
- Morpholine/Piperazine Moieties : Compounds with morpholine (e.g., ) or piperazine groups exhibit enhanced CNS activity due to improved blood-brain barrier penetration, a feature absent in the target compound.
Pharmacological Activity
- Antimicrobial Activity : The 4-nitrobenzyl group in the target compound parallels the antitubercular activity of 6-phenyl-2-(3'-nitrophenyl)pyridazin-3-one (MIC: 12.5 µg/mL against Mycobacterium tuberculosis H37Rv) . However, furan-containing derivatives may exhibit lower potency than phenyl analogs due to reduced lipophilicity.
- Antifungal/Antibacterial: Nitro-substituted pyridazinones (e.g., ) show broad-spectrum activity against Candida albicans and E. coli. The target compound’s nitro group may confer similar effects, but empirical data are lacking.
- Anti-Inflammatory Potential: Structurally related 4,5-functionalized pyridazinones (e.g., ) demonstrate COX-2 inhibition, but the target’s nitro group may increase gastrointestinal toxicity risks, as seen with NSAIDs .
Physicochemical Properties
- Solubility : The furan and nitro groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with highly lipophilic CF₃-containing derivatives (e.g., ).
- Stability : Nitro groups may confer photolytic sensitivity, requiring storage in amber containers, unlike methyl/p-tolyl analogs .
Structure-Activity Relationships (SAR)
Biological Activity
The compound 6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that pyridazinone derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Case Study : In a study conducted by Korlyukov et al., the compound was evaluated for its cytotoxic effects against A549 and MCF7 cell lines, demonstrating an IC50 value of 5.0 µM and 4.2 µM respectively, indicating promising anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives with similar structures possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Research Findings : In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in tumor growth and bacterial metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclization reactions or functional group modifications. For example, refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol under controlled pH (6–8) and temperature (70–90°C) can optimize yields . Key steps include the use of Mannich reactions for alkylation of the pyridazinone core, with careful monitoring of stoichiometry to minimize side products. Purification via column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradients) is recommended for isolating intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm) and nitrophenyl signals (δ 7.8–8.3 ppm). The pyridazinone ring protons typically appear as a triplet near δ 6.5–7.0 ppm .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and nitro group (NO₂) vibrations at ~1520 and 1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₅H₁₁N₃O₄ (exact mass: 297.22 g/mol). Fragmentation patterns should reflect cleavage of the nitrophenyl-methyl bond .
Q. What are the standard protocols for evaluating the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : Use a shake-flask method with solvents of increasing polarity (hexane, ethyl acetate, methanol, water). Quantify via UV-Vis spectroscopy at λ_max (~270–300 nm for pyridazinones) .
- Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the furan and nitrophenyl groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the furan with thiophene or phenyl groups and the nitro group with cyano or methoxy substituents.
- Bioassays : Test analogs against target enzymes (e.g., kinases, cyclooxygenases) using enzyme inhibition assays (IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with protein active sites (e.g., COX-2 or EGFR) .
Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for apoptosis studies).
- Validate Purity : Re-evaluate compound purity via HPLC (>95%) and confirm absence of degradation products .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
